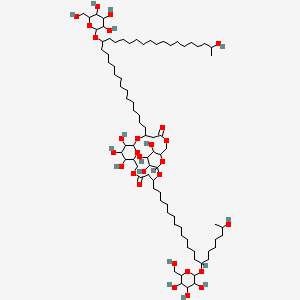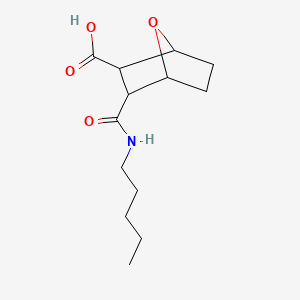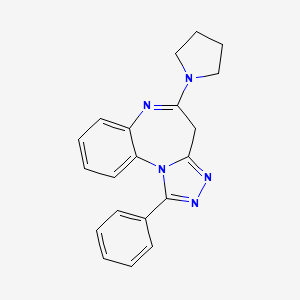
1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate is an organic compound with a complex structure It is a derivative of benzene-1,2-dicarboxylate, featuring two distinct substituents: a 5-methylhexyl group and a 2-phenoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate typically involves esterification reactions. The starting materials include benzene-1,2-dicarboxylic acid, 5-methylhexanol, and 2-phenoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions: 1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and resins.
Wirkmechanismus
The mechanism of action of 1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The phenoxyethyl group can interact with biological membranes, altering their permeability. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-O-(5-methylhexyl) benzene-1,2-dicarboxylate
- 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate
- 1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,3-dicarboxylate
Uniqueness: 1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate is unique due to the presence of both the 5-methylhexyl and 2-phenoxyethyl groups. This dual substitution pattern imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs.
Eigenschaften
Molekularformel |
C23H28O5 |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C23H28O5/c1-18(2)10-8-9-15-27-22(24)20-13-6-7-14-21(20)23(25)28-17-16-26-19-11-4-3-5-12-19/h3-7,11-14,18H,8-10,15-17H2,1-2H3 |
InChI-Schlüssel |
FGHCANWOGJMAQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)OCCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-[dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid](/img/structure/B15188672.png)
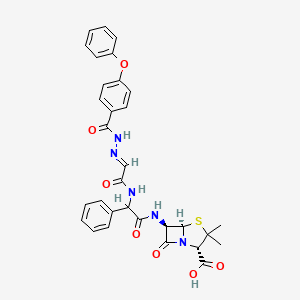
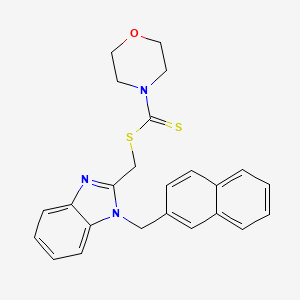


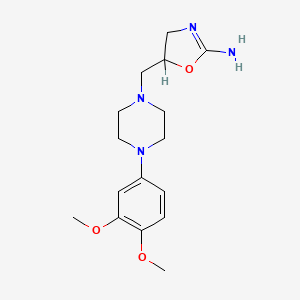
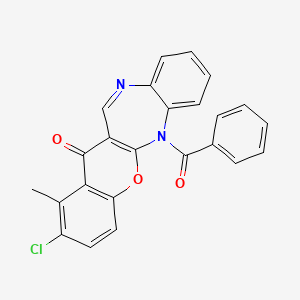
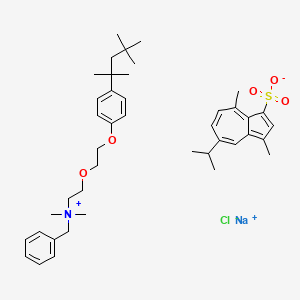
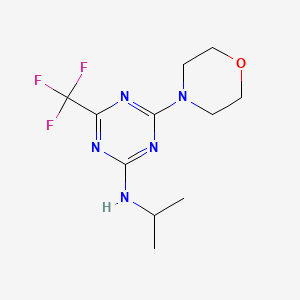
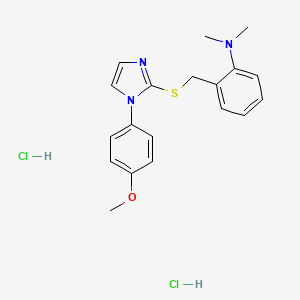
![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol](/img/structure/B15188746.png)
